6-Methylmorpholine-2-carboxamide
Description
Structure
3D Structure
Properties
IUPAC Name |
6-methylmorpholine-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O2/c1-4-2-8-3-5(10-4)6(7)9/h4-5,8H,2-3H2,1H3,(H2,7,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCCUOFVJVBKROR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCC(O1)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Ii. Synthetic Methodologies and Chemical Transformations
Synthesis of the 6-Methylmorpholine-2-carboxamide Core Structure
The assembly of the fundamental this compound structure involves a two-stage process: the preparation of the carboxylic acid precursor followed by the introduction of the amide group.
The synthesis of the morpholine (B109124) ring is a critical step, with several strategies available. A common approach involves the cyclization of vicinal amino alcohols or their derivatives. researchgate.net General methods for forming the morpholine ring can be adapted to produce the 6-methyl substituted variant. For instance, syntheses of related morpholine-2-carboxylic acid derivatives have been achieved through the condensation of an appropriate imine with a silylketene acetal (B89532) derived from a lactone, followed by a methanolysis/ring-closure tandem reaction. nih.gov Another strategy involves the ring opening of activated small rings like 2-tosyl-1,2-oxazetidine. acs.org The commercially available 6-methylmorpholine-2-carboxylic acid and its hydrochloride salt serve as direct precursors for the final carboxamide. sigmaaldrich.comshachemlin.combldpharm.com
A specific synthesis of stereoisomeric hydroxymethylmorpholines, which can be oxidized to the corresponding carboxylic acids, starts from enantiopure 1,2-propanediol. This highlights a method where the methyl-bearing stereocenter is established early from a chiral pool starting material. unimi.it
The conversion of the carboxylic acid to a carboxamide is typically achieved through standard peptide coupling reactions. A well-documented method involves the reaction of a protected precursor, (2R,6S)-4-(tert-butoxycarbonyl)-6-methylmorpholine-2-carboxylic acid, with an amine (e.g., diphenylmethanamine) in the presence of a coupling agent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and an additive such as 1-Hydroxy-7-azabenzotriazole (HOAt) in a suitable solvent like dimethylformamide (DMF). nih.gov
Alternative methods for amide bond formation include the initial conversion of the carboxylic acid to a more reactive acyl chloride. This is commonly done using reagents like thionyl chloride or oxalyl chloride. The resulting acyl chloride is then reacted with the desired amine to form the carboxamide bond. nih.gov This two-step procedure is a classic and robust method for synthesizing amides from carboxylic acids. rsc.org
Table 1: Reagents for Carboxamide Formation
| Method | Activating Agent | Additive/Base | Amine Source | Reference |
|---|---|---|---|---|
| Peptide Coupling | EDC | HOAt | Primary or Secondary Amine | nih.gov |
Stereoselective Synthesis and Chiral Control
Controlling the stereochemistry at the C2 and C6 positions of the morpholine ring is crucial for accessing specific isomers of this compound.
The stereochemical outcome of the synthesis can be directed by using chiral reagents or catalysts. For related morpholine carboxamides, highly enantio- and diastereoselective aldol (B89426) reactions have been developed using diisopinocampheylboron trifluoromethanesulfonate (B1224126) ((Ipc)₂BOTf) as a chiral mediator. researchgate.net This demonstrates a powerful method for creating new stereocenters adjacent to the carboxamide group with high levels of control.
Diastereoselective protocols often rely on controlling the relative stereochemistry during the ring-forming step. For example, the condensation between a 1,4-dioxan-2-one (B42840) derivative and an imine can be controlled to favor either the trans or cis product with respect to the C2 and C3 positions by choosing acidic or basic reaction conditions, respectively. nih.gov Similarly, the reaction between diglycolic anhydride (B1165640) and imines has been studied to establish the relative configuration of the resulting 5-oxomorpholin-2-carboxylic acids. academie-sciences.fr
An alternative and often more straightforward approach to stereocontrol is to begin the synthesis with a molecule that already contains the desired stereochemistry. The use of enantiopure starting materials, or "chiral building blocks," directly installs the required stereocenters into the final product.
For instance, the synthesis of the specific (2R,6S) isomer of a this compound derivative was achieved by starting with the enantiopure (2R,6S)-4-(tert-butoxycarbonyl)-6-methylmorpholine-2-carboxylic acid. nih.gov The synthesis of stereoisomeric hydroxymethylmorpholines has been accomplished starting from the (S)- and (R)-enantiomers of 1,2-propanediol, which effectively sets the stereochemistry at the C6 position of the morpholine ring. unimi.it Furthermore, bifunctional building blocks containing both a chiral auxiliary (like an Ellman's tert-butanesulfinyl imine) and a reactive group (like an epoxide) have been designed for the diastereoselective synthesis of complex molecules, a strategy applicable to the synthesis of chiral morpholine derivatives. nih.gov
Table 2: Chiral Control Strategies
| Strategy | Description | Example | Reference |
|---|---|---|---|
| Chiral Auxiliary | A removable chiral group directs the stereochemical outcome of a reaction. | (Ipc)₂BOTf in aldol reactions | researchgate.net |
| Substrate Control | The inherent stereochemistry of a reactant dictates the stereochemistry of the product. | Condensation of a chiral lactone with an imine | nih.gov |
Derivatization Strategies for this compound
Further diversification of the this compound scaffold can be achieved by modifying the carboxamide nitrogen, the morpholine nitrogen, or the carbon backbone. The synthesis of a library of carboxamides can be accomplished by reacting the parent 6-methylmorpholine-2-carboxylic acid chloride with a variety of substituted amines. nih.gov
The nitrogen of the carboxamide can be alkylated or acylated, and the morpholine nitrogen (if unprotected) is a site for N-alkylation, N-acylation, or N-arylation reactions. Additionally, functional groups on the substituents of the carboxamide or on the morpholine ring itself can be chemically transformed to introduce new functionalities. For example, aldol reactions on related morpholine carboxamides have been used to introduce α-bromo, α-chloro, and α-vinyl groups, providing handles for further synthetic manipulations such as cross-coupling reactions. researchgate.net
Functionalization at the Morpholine Nitrogen and Carboxamide Moiety for Biological Activity
There is a lack of specific studies detailing the functionalization of the morpholine nitrogen or the carboxamide moiety of this compound. In broader contexts, the nitrogen of the morpholine ring is often a key site for modification to alter a compound's physicochemical properties and target engagement. Similarly, the carboxamide group can be modified to explore structure-activity relationships (SAR). For instance, in the development of various therapeutic agents, N-substitution on a carboxamide can influence binding affinity and metabolic stability. However, no specific examples or research findings pertaining to this compound could be retrieved.
Exploration of Structural Analogs and Isosteres Based on the 6-Methylmorpholine Core
The exploration of structural analogs and isosteres is a common strategy in drug discovery to improve potency, selectivity, and pharmacokinetic properties. For the 6-methylmorpholine core, this could involve altering the methyl group's position or replacing it with other small alkyl or functional groups. The morpholine ring itself could be replaced by bioisosteric rings such as thiomorpholine (B91149) or piperazine (B1678402) to modulate properties like lipophilicity and metabolic stability. The carboxamide functional group could also be replaced with isosteres like a sulfonamide or a ketone.
While the principles of creating such analogs are well-established in medicinal chemistry, specific research detailing the synthesis and biological evaluation of analogs or isosteres derived from the this compound core is not currently available in the public scientific literature.
Iii. Structural Characterization and Conformational Analysis
X-ray Crystallography Studies of 6-Methylmorpholine-2-carboxamide Derivatives
X-ray crystallography provides precise information about the arrangement of atoms in a crystalline solid, offering definitive insights into molecular structure and intermolecular interactions.
X-ray diffraction analysis has been instrumental in confirming the absolute stereochemistry of chiral centers within this compound derivatives. For instance, the absolute stereochemistry of (2R, 6R)-4-(8-cyanoquinolin-5-yl)-N-(2,2-dimethoxyethyl)-6-methylmorpholine-2-carboxamide was unequivocally determined by X-ray diffraction. googleapis.comgoogle.com This technique allows for the precise assignment of the spatial arrangement of substituents at the chiral carbons, which is critical for structure-activity relationship (SAR) studies.
In a study of (2R,6S)-tert-Butyl 2-(benzhydrylcarbamoyl)-6-methylmorpholine-4-carboxylate, a derivative of 6-methylmorpholine-2-carboxylic acid, the morpholine (B109124) ring was found to adopt a chair conformation. nih.goviucr.org The absolute configuration was assigned based on the known stereochemistry of the starting materials, as the synthetic process did not alter the chiral centers. nih.goviucr.org
The crystal structure of N-hydroxyquinoline-2-carboxamide monohydrate, a related carboxamide derivative, revealed a nearly planar molecule. nih.gov This planarity is a key structural feature influencing its packing in the crystal lattice. nih.gov
The following table summarizes the crystallographic data for a derivative of this compound:
| Parameter | Value |
| Compound | (2R,6S)-tert-Butyl 2-(benzhydrylcarbamoyl)-6-methylmorpholine-4-carboxylate nih.gov |
| Molecular Formula | C₂₄H₃₀N₂O₄ nih.gov |
| Molecular Weight | 410.50 nih.gov |
| Crystal System | Monoclinic nih.gov |
| Space Group | P2₁/c |
| a (Å) | 27.248 (4) nih.gov |
| b (Å) | 5.8241 (8) nih.gov |
| c (Å) | 14.275 (2) nih.gov |
| β (°) | 94.192 (3) nih.gov |
| Volume (ų) | 2259.3 (5) nih.gov |
| Z | 4 nih.gov |
Table 1: Crystallographic data for (2R,6S)-tert-Butyl 2-(benzhydrylcarbamoyl)-6-methylmorpholine-4-carboxylate.
The way molecules arrange themselves in a crystal, known as crystal packing, is governed by a network of intermolecular interactions. researchgate.net In the crystal structure of (2R,6S)-tert-Butyl 2-(benzhydrylcarbamoyl)-6-methylmorpholine-4-carboxylate, weak intermolecular C—H⋯O hydrogen bonds are observed, which link the molecules into chains along the b-axis. nih.goviucr.org
In the case of N-hydroxyquinoline-2-carboxamide monohydrate, the crystal packing is dominated by π–π stacking interactions between the quinoline (B57606) rings and intermolecular O—H⋯O hydrogen bonds. nih.gov These interactions organize the molecules into columns. nih.gov The analysis of intermolecular interactions is crucial for understanding the physical properties of the solid state and for crystal engineering. researchgate.netrsc.org
Spectroscopic Characterization Techniques
Spectroscopic methods are essential for confirming the identity and elucidating the structure of molecules in both solution and solid states.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the connectivity and stereochemistry of organic molecules. ¹H NMR data for various derivatives of this compound have been reported, providing characteristic chemical shifts and coupling constants that are indicative of the specific substitution patterns and conformations. googleapis.com For example, in the synthesis of N-(3-phenylpropyl)quinoline-2-carboxamide, ¹H NMR was used to confirm the structure of the product. nih.gov
Mass spectrometry (MS) is a fundamental analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. scispace.com In the characterization of various this compound derivatives, mass spectrometry has been routinely used to confirm the expected molecular mass. googleapis.comgoogle.com For instance, the mass spectrum of tert-butyl (2S)-2[4-[(5-ethyl-4-methyl-1H-pyrazole-3-carbonyl)amino]phenyl]morpholine-4-carboxylate showed a peak corresponding to [M−H]⁻, confirming its molecular weight. google.com High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule with high confidence. nih.gov
Iv. Computational and Theoretical Investigations
Molecular Modeling and Docking Studies for Ligand-Target Interactions
Molecular modeling and docking are fundamental computational techniques used to predict how a ligand, such as 6-Methylmorpholine-2-carboxamide, might bind to a protein's active site. These methods are instrumental in forming hypotheses about a compound's mechanism of action and its binding affinity.
Molecular docking simulations are employed to predict the preferred orientation (binding mode or pose) of a ligand when bound to a target protein. The process involves sampling a vast number of possible conformations of the ligand within the protein's binding site and scoring them based on their energetic favorability. Scoring functions, such as GoldScore, ChemScore, and Astex Statistical Potential (ASP), are used to estimate the binding energy, which provides a prediction of binding affinity. researchgate.net
While specific docking studies extensively detailing the binding of this compound are not widely published, general principles can be inferred from studies on related molecules containing carboxamide and morpholine (B109124) moieties. For instance, studies on carboxamide-based ligands have shown their ability to form stable interactions within protein binding pockets, though their affinity can be sensitive to the local environment. nih.gov The morpholine ring, with its polar nature, can participate in electrostatic interactions with charged amino acid residues, potentially enhancing binding affinity and specificity. tandfonline.com In silico studies on morpholine-bearing quinoline (B57606) derivatives have confirmed their strong interactions with the active sites of enzymes through mechanisms like pi-pi stacking and hydrogen bonding. tandfonline.com
The binding affinity of a ligand is not solely dependent on its final bound state but also on the kinetics of the interaction—the rates of association and dissociation. nih.gov Different models, such as the one-step binding model, the induced-fit model, and the conformational selection model, describe the complexities of ligand-receptor interactions. nih.gov Computational mutation analyses can further dissect the contribution of specific residues in the binding pocket to ligand affinity. nih.gov
Rational design uses computational insights to guide the synthesis of new molecules with improved properties. ucl.ac.uk Starting from a lead compound like this compound, novel ligands can be designed by methodically combining or modifying pharmacophores—the essential structural features responsible for biological activity. uni-muenchen.denih.gov
Key strategies in rational design applicable to this scaffold include:
Structure-Based Design: Using the predicted binding mode from docking studies, modifications can be proposed to improve interactions with the target protein. For example, a hydroxyl group might be introduced to form a new hydrogen bond, or a rigid bicyclic scaffold could be used to lock the molecule in a more favorable conformation. uni-muenchen.de
Pharmacophore Overlapping: This technique involves merging the structural features of this compound with those of other known ligands for a target. This can create a hybrid molecule that retains the desirable properties of both parent compounds. nih.gov
Scaffold Hopping: This involves replacing the central morpholine ring with other chemical structures that maintain the correct spatial arrangement of the key interacting groups (the methyl group and the carboxamide). This can lead to novel chemical series with different physicochemical properties.
These design strategies provide valuable information for further drug research by systematically exploring the chemical space around the parent molecule. uni-muenchen.de
Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Conformation
Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a detailed understanding of a molecule's electronic structure, conformation, and reactivity. bohrium.com These methods are used to calculate various molecular properties that are difficult to determine experimentally. nih.govfrontiersin.org
For molecules containing morpholine rings, DFT studies have been used to correlate calculated quantum chemical parameters with biological activity. bamu.ac.indntb.gov.ua Key parameters calculated include:
Optimized Molecular Geometry: DFT can predict bond lengths, bond angles, and dihedral angles with high accuracy, often showing good agreement with experimental data from X-ray crystallography. tandfonline.comresearchgate.net
Electronic Properties: Calculations can determine the distribution of electron density, identify the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and map the molecular electrostatic potential (MEP). tandfonline.com The MEP surface visualizes regions of the molecule that are electron-rich (prone to electrophilic attack) and electron-poor (prone to nucleophilic attack). tandfonline.com
Vibrational Frequencies: Theoretical prediction of infrared (IR) and Raman spectra can aid in the interpretation of experimental spectroscopic data. tandfonline.com
Topological Parameters: Using theories like Atoms in Molecules (AIM), the nature of chemical bonds, including weak interactions like hydrogen bonds, can be analyzed. nih.gov
By applying DFT to this compound, one could obtain a precise model of its three-dimensional shape and electronic characteristics, providing a foundation for understanding its interactions and reactivity.
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling
Structure-Activity Relationship (SAR) studies analyze how changes in a molecule's structure affect its biological activity. acs.orgpsu.edu When this relationship is expressed mathematically, it is known as a Quantitative Structure-Activity Relationship (QSAR). researchgate.netmdpi.com QSAR models are powerful predictive tools in drug discovery, allowing researchers to estimate the activity of unsynthesized compounds. nih.gov
The development of a QSAR model for this compound derivatives would involve several steps:
Data Set Generation: A series of analogues would be synthesized by systematically modifying the parent structure (e.g., changing the position of the methyl group, substituting on the ring, or altering the carboxamide group). The biological activity of each compound would then be measured in a relevant assay.
Descriptor Calculation: For each molecule in the series, a set of numerical descriptors is calculated. These can include constitutional, topological, physicochemical, and 3D descriptors.
Model Building: Statistical methods, such as multiple linear regression or partial least squares, are used to build a mathematical equation that correlates the descriptors with biological activity. researchgate.net
Validation: The predictive power of the model is rigorously tested using internal validation techniques (like leave-one-out cross-validation) and, ideally, external validation with a separate test set of compounds. mdpi.com
Three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) go a step further by analyzing the 3D steric and electrostatic fields of the molecules, providing graphical contour maps that highlight which regions of space are favorable or unfavorable for activity. acs.org Such models can offer crucial structural insights to guide the design of more potent ligands. acs.org
In Silico Assessment of Molecular Properties Relevant to Research
Before committing to costly and time-consuming synthesis and biological testing, computational methods can be used to predict key molecular properties that influence a compound's suitability for research and development. researchgate.net This in silico assessment helps to prioritize candidates and flag potential liabilities early on.
For this compound, several important properties can be predicted. These predictions are often based on the molecule's structure and are used to assess its "drug-likeness."
Below is a table of computationally predicted molecular properties for this compound.
| Property | Predicted Value | Significance in Research |
| Molecular Formula | C₆H₁₂N₂O₂ | Defines the elemental composition. |
| Molecular Weight | 144.17 g/mol sigmaaldrich.com | Influences absorption and distribution; lower molecular weight is often preferred. |
| XlogP | -1.2 uni.lu | A measure of lipophilicity, which affects solubility, permeability, and metabolism. A negative value indicates hydrophilicity. |
| Hydrogen Bond Donors | 2 | The carboxamide NH₂ group can donate hydrogen bonds, crucial for target binding. |
| Hydrogen Bond Acceptors | 3 | The two oxygen atoms and the ring nitrogen can accept hydrogen bonds, contributing to solubility and binding. |
| Rotatable Bonds | 1 | A low number of rotatable bonds generally correlates with better oral bioavailability. |
| Polar Surface Area (PSA) | 58.5 Ų | Relates to membrane permeability. Values below 140 Ų are often associated with good cell penetration. |
This table contains data generated from computational models and may not reflect experimentally determined values.
These in silico predictions provide a valuable preliminary profile of this compound, suggesting it possesses properties, such as low molecular weight and moderate polar surface area, that are generally considered favorable for research compounds.
V. Biological Activity and Mechanistic Studies in Vitro and Pre Clinical in Vivo
Immunomodulatory Properties of 6-Methylmorpholine-2-carboxamide Derivatives
Derivatives of the this compound scaffold have emerged as significant modulators of the innate immune system. Their activity is prominently highlighted by their antagonism of endosomal Toll-like receptors (TLRs), which are crucial in the pathogenesis of various autoimmune diseases. nih.gov
Toll-like receptors are a class of proteins that play a pivotal role in the innate immune system by recognizing pathogen-associated molecular patterns (PAMPs). nih.gov However, in autoimmune disorders, TLRs can be aberrantly activated by self-derived nucleic acids, leading to chronic inflammation and tissue damage. nih.govmdpi.com Specifically, TLR7, TLR8, and TLR9, which are located in endosomes, are implicated in the recognition of self-RNA and self-DNA, driving diseases like systemic lupus erythematosus (SLE) and psoriasis. nih.govnih.govfiercebiotech.com
Research has led to the development of small molecule antagonists that can inhibit these receptors. Derivatives built upon the morpholine (B109124) carboxamide framework have shown promise in this area. For instance, certain quinoline (B57606) compounds incorporating a (2R,6R)-6-methylmorpholine-2-carboxamide moiety have been designed and investigated as potent antagonists of TLR7 and TLR8. googleapis.com These compounds are intended to treat conditions characterized by the overactivation of these receptors. google.com In preclinical studies, these antagonists have been shown to inhibit the production of inflammatory cytokines such as type-I interferons (IFN), which are key drivers of autoimmune pathology. nih.govnih.gov
The mechanism of action for some of these antagonists involves binding to the TLRs and stabilizing an inactive conformation, which prevents the downstream signaling cascade that leads to an inflammatory response. mdpi.com For example, compound 7f, a small molecule antagonist, was found to have excellent on-target potency against human TLR7, TLR8, and TLR9. nih.gov Similarly, the TLR7/8 antagonist MHV370 has been shown to inhibit the production of cytokines in human and mouse cells. nih.gov Another example, M5049, is a potent and selective dual TLR7/8 antagonist. mdpi.com
Below is a table summarizing the activity of representative TLR antagonists with morpholine or related structural motifs.
| Compound/Drug Candidate | Target(s) | Reported Activity/Potency | Key Findings |
| MHV370 | TLR7/8 | Inhibits IFN-α and TNF responses with nanomolar potencies. nih.gov | Selective, orally bioavailable inhibitor; shows efficacy in mouse lupus models. nih.gov |
| M5049 (Enpatoran) | TLR7/8 | IC50 values of 11.1 nM (TLR7) and 24.1 nM (TLR8). mdpi.com | Potent and selective dual antagonist; stabilizes the inactive state of the receptor. mdpi.com |
| IMO-8400 | TLR7, 8, 9 | Inhibits TLR-mediated immune responses. fiercebiotech.comfrontiersin.org | Breaks the cycle of disease maintenance in preclinical autoimmune models. fiercebiotech.com |
| Compound 7f | TLR7, 8, 9 | IC50 of 17 nM against TLR8. nih.gov | Potent antagonist with good pharmacokinetic properties for in vivo studies. nih.gov |
| Quinoline Derivatives | TLR7/8 | IC50 ≤ 20 nM against human TLR7. google.comgoogle.com | Designed for the treatment of SLE and lupus nephritis. googleapis.comgoogle.com |
IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
The aberrant activation of TLR7, TLR8, and TLR9 is a well-established driver of SLE, a chronic autoimmune disease characterized by systemic inflammation. nih.govfiercebiotech.com Consequently, antagonists of these receptors, including those based on the this compound structure, hold significant therapeutic potential. google.com
In preclinical models of lupus, the administration of TLR7/8 antagonists has demonstrated considerable efficacy. nih.gov For example, the TLR7/8 inhibitor MHV370 was shown to halt disease progression in the NZB/W F1 mouse model of lupus. nih.gov Treatment with these antagonists leads to a reduction in key disease indicators, such as autoantibody production (e.g., anti-dsDNA), and ameliorates kidney damage (lupus nephritis), a common and severe complication of SLE. googleapis.comnih.gov Studies have shown that treatment can lead to a significant reduction in the urinary albumin-to-creatinine ratio, an indicator of kidney function. googleapis.com
Furthermore, these compounds have been observed to suppress the production of multiple pro-inflammatory cytokines and chemokines, effectively breaking the cycle of inflammation that sustains the disease. fiercebiotech.comfrontiersin.org The therapeutic effect is not limited to SLE; promising results have also been observed in preclinical models of other autoimmune conditions like psoriasis and rheumatoid arthritis. nih.govfrontiersin.org The development of orally bioavailable small molecule antagonists of TLR7/8/9 has been a significant advancement, demonstrating efficacy in preclinical models of autoimmune diseases upon oral administration. nih.govmdpi.com
General Methodologies for In Vitro and Pre-clinical In Vivo Biological Evaluation of Analogous Carboxamide Compounds
The biological evaluation of carboxamide compounds, particularly those intended as immunomodulators, involves a standardized set of in vitro and in vivo assays to determine their potency, selectivity, and therapeutic effect.
In Vitro Evaluation: The initial assessment of these compounds typically occurs in cellular assays. mdpi.com
Target Engagement and Potency: To evaluate TLR antagonists, human embryonic kidney (HEK) 293 cells engineered to express specific human TLRs (e.g., TLR7, TLR8, or TLR9) are commonly used. google.com These cells also contain a reporter gene, such as secreted embryonic alkaline phosphatase (SEAP) or luciferase, linked to a promoter (e.g., NF-κB). google.com The assay measures the ability of the test compound to inhibit the reporter signal induced by a known TLR agonist. The results are used to determine the IC50 value, a measure of the compound's potency. google.com
Cell-Based Assays with Primary Immune Cells: The activity of the compounds is further validated in primary human immune cells, such as peripheral blood mononuclear cells (PBMCs). nih.gov These assays measure the inhibition of cytokine production (e.g., IFN-α, TNF-α, IL-6) in response to TLR stimulation. nih.govfrontiersin.org This provides a more physiologically relevant assessment of the compound's immunomodulatory effects.
Selectivity Panels: To ensure the compound is specific for its intended target, it is tested against a panel of other receptors and enzymes. nih.gov
Metabolic Stability: The stability of the compound is assessed in liver microsomes or plasma to predict its metabolic fate in vivo. mdpi.comnih.gov
Pre-clinical In Vivo Evaluation: Promising compounds from in vitro studies are advanced to preclinical animal models to evaluate their efficacy and pharmacokinetic properties. mdpi.com
Pharmacokinetic (PK) Studies: These studies are conducted in animals (e.g., mice, rabbits) to understand the absorption, distribution, metabolism, and excretion (ADME) of the compound. mdpi.com This helps in determining the appropriate dosing regimen for efficacy studies.
Efficacy Models: For autoimmune diseases, specific animal models that mimic human disease are used. For SLE, the MRL/lpr mouse model or pristane-induced lupus models are common. googleapis.com Key endpoints measured include survival rates, levels of autoantibodies (e.g., anti-dsDNA), proteinuria (as a measure of kidney damage), and analysis of inflammatory infiltrates in tissues. googleapis.com
Pharmacodynamic (PD) Biomarker Analysis: In vivo studies also involve measuring biomarkers to confirm that the drug is engaging its target and having the desired biological effect. This can include measuring the levels of inflammatory cytokines or the expression of interferon-stimulated genes in the blood or tissues of treated animals. nih.gov
Vi. Structure Activity Relationship Sar Studies for 6 Methylmorpholine 2 Carboxamide Derivatives
Impact of Substituent Modifications on Biological Efficacy and Selectivity
Modifications to the substituents on the 6-methylmorpholine-2-carboxamide core have a profound impact on the molecule's interaction with its biological targets, thereby affecting its efficacy and selectivity. The morpholine (B109124) scaffold itself offers a balanced hydrophilic-lipophilic profile, and its secondary nitrogen allows for the introduction of various pharmacologically active groups to enhance target affinity and improve pharmacokinetic properties. sci-hub.setandfonline.com
In the context of Toll-like receptor (TLR) 7 and 8 antagonism, where many this compound derivatives have been studied, the substituent attached to the morpholine nitrogen (at position 4) is crucial for activity. Typically, this involves attaching a substituted quinoline (B57606) moiety. The nature and position of substituents on this quinoline ring, as well as the linker to the carboxamide group, dictate the potency. For instance, derivatives with an 8-cyanoquinolin-5-yl group at the 4-position of the morpholine ring have shown significant inhibitory activity against TLR7. google.com
The following table summarizes the impact of various substituents on the biological efficacy of this compound derivatives as TLR7 inhibitors.
| Core Structure | Substituent at Morpholine N-4 | Substituent at Carboxamide-N | Biological Activity (TLR7 IC50) | Reference |
|---|---|---|---|---|
| (2R,6R)-6-Methylmorpholine-2-carboxamide | 8-Cyanoquinolin-5-yl | 1-Methylpiperidin-4-yl | ≤ 20 nM | google.com |
| (2R,6R)-6-Methylmorpholine-2-carboxamide | 8-Cyanoquinolin-5-yl | (3S)-1-azabicyclo[2.2.2]oct-3-yl | ≤ 20 nM | google.com |
| (2R,6R)-6-Methylmorpholine-2-carboxamide | 8-Cyanoquinolin-5-yl | 2-(2-Hydroxyethoxy)ethyl | Data Not Specified | googleapis.com |
| (2R,6R)-6-Methylmorpholine-2-carboxamide | 8-Cyanoquinolin-5-yl | (1S,2S)-2-Hydroxycyclohexyl | Data Not Specified | googleapis.com |
Stereochemical Influence on Pharmacological Profile and Target Recognition
Stereochemistry is a critical determinant of pharmacological activity, as enantiomers of a chiral drug can exhibit significantly different interactions with their macromolecular targets. researchgate.net For this compound derivatives, the presence of at least two chiral centers (at C2 and C6 of the morpholine ring) results in multiple possible stereoisomers. The spatial arrangement of the methyl group at C6 and the carboxamide group at C2 is crucial for proper orientation within the binding site of a target protein or enzyme. google.com
Research has demonstrated that the specific stereoconfiguration, such as (2R,6R) or (2S,6R), dictates the biological activity profile. googleapis.com The Easson-Stedman hypothesis, which posits a three-point attachment to a receptor, helps to explain why one stereoisomer is often significantly more active than another. researchgate.net The precise stereochemistry ensures that the key interacting groups (e.g., the carboxamide, the methyl group, and the substituent on the morpholine nitrogen) are positioned optimally to form bonds—such as hydrogen bonds, hydrophobic interactions, or ionic bonds—with complementary residues in the target's binding pocket. nih.gov
For example, in the development of TLR7/8 antagonists, specific stereoisomers like the (2R,6R) form are often preferred, indicating a strict stereochemical requirement for potent inhibition. googleapis.com This highlights the importance of asymmetric synthesis or chiral resolution to obtain the desired, most active stereoisomer. google.compageplace.de A profound understanding of the configurational stability of these chiral centers is essential, as racemization or epimerization could lead to a loss of potency and stereochemical purity. pageplace.de
The table below illustrates how different stereoisomers of a this compound derivative can influence its activity.
| Compound Series | Stereochemistry | Target | Observed Activity | Reference |
|---|---|---|---|---|
| Quinoline-substituted 6-methylmorpholine-2-carboxamides | (2R,6R) | TLR7/8 | Potent antagonism reported for this configuration. | googleapis.com |
| Quinoline-substituted 6-methylmorpholine-2-carboxamides | (2S,6R) | TLR7/8 | Also cited as an active configuration, suggesting complex SAR. | google.com |
| General Morpholine Derivatives | (R) vs (S) enantiomers | mTOR/PI3K | Enantiomers exhibit different potency and selectivity profiles. | researchgate.net |
Design Principles for Enhanced Target Binding and Potency in the this compound Series
The rational design of more potent this compound derivatives relies on several key principles derived from extensive SAR studies and molecular modeling.
One fundamental principle is the strategic use of steric bulk to enhance selectivity. By introducing substituents that create steric hindrance, it is possible to disfavor binding to one target while maintaining or improving affinity for another. For instance, studies on mTOR inhibitors showed that replacing a simple morpholine with a bulkier bridged morpholine derivative led to a dramatic increase in selectivity for mTOR over the related enzyme PI3Kα. researchgate.net Molecular modeling suggested that the bulkier group could fit into a deeper pocket present in mTOR but not in PI3Kα. researchgate.net Similarly, adding a methyl group at the 6-position of a pyrrolo[2,3-d]pyrimidine scaffold was found to abolish its interaction with one transporter (RFC) while preserving it for others, thereby conferring tumor-selective transport. nih.gov
Another key design principle is the optimization of non-covalent interactions within the target's binding site. This involves designing substituents that can act as hydrogen bond donors or acceptors to form strong interactions with specific amino acid residues. nih.gov For example, the carboxamide group itself is a potent hydrogen bonding moiety. Modifications to the N-substituent can introduce additional hydrogen bonding opportunities or enhance hydrophobic interactions, thereby increasing binding affinity and potency.
Finally, conformational locking is a powerful strategy. Introducing rigidity into the molecule, for example by using bridged systems or incorporating cyclic substituents, can reduce the entropic penalty upon binding, leading to higher affinity. nih.gov However, this must be balanced, as excessive rigidity might prevent the molecule from adopting the optimal conformation for binding. nih.gov
These design principles, summarized below, guide the iterative process of drug discovery for the this compound series.
| Design Principle | Strategy | Expected Outcome | Example/Reference |
|---|---|---|---|
| Enhance Selectivity | Introduce sterically demanding groups (e.g., bridged morpholines, methyl groups). | Preferential binding to the desired target over off-targets. | Bridged morpholines for mTOR selectivity over PI3Kα. researchgate.net |
| Improve Binding Affinity | Incorporate groups capable of forming strong hydrogen bonds or optimal hydrophobic interactions. | Increased potency (lower IC50/Ki values). | General principle of medicinal chemistry. nih.gov |
| Optimize Physicochemical Properties | Modify substituents to balance lipophilicity and hydrophilicity. | Improved solubility, permeability, and pharmacokinetic profile. | The morpholine scaffold provides a good starting point. sci-hub.se |
| Conformational Control | Introduce rigid elements or cyclic structures to pre-organize the molecule for binding. | Reduced entropic loss upon binding, leading to higher affinity. | General principle in rational drug design. nih.gov |
Vii. Future Directions and Research Opportunities
Development of Advanced Synthetic Routes for Complex 6-Methylmorpholine-2-carboxamide Derivatives
The creation of diverse libraries of this compound derivatives is crucial for exploring their full therapeutic potential. While methods for synthesizing the basic morpholine (B109124) ring exist, future work should focus on developing more advanced and efficient synthetic strategies. These strategies should aim to introduce a wide range of functional groups at various positions on the morpholine ring and the carboxamide moiety, with precise control over stereochemistry.
Key research opportunities include:
Stereoselective Synthesis: Developing novel catalytic asymmetric methods will be essential for the stereocontrolled synthesis of complex derivatives. Techniques such as organocatalysis and transition-metal catalysis could provide access to specific enantiomers and diastereomers, which is critical as biological activity is often stereospecific. beilstein-journals.orgdoi.orgacs.org The synthesis of chiral morpholines can be achieved using enantiopure amino alcohols or amino acids as starting materials from the chiral pool. mdpi.com
Late-Stage Functionalization: Creating methods for late-stage functionalization of the this compound core would be highly valuable. This approach allows for the rapid diversification of a common intermediate, accelerating the generation of a library of analogs for biological screening.
Multicomponent Reactions (MCRs): The application of MCRs could offer a streamlined approach to building complex molecules incorporating the this compound scaffold in a single, efficient step. rug.nlrug.nl This strategy is well-suited for generating large, diverse chemical libraries for high-throughput screening.
Flow Chemistry: Utilizing flow chemistry could enable safer, more scalable, and efficient synthesis of derivatives, particularly for reactions that are difficult to control in batch processes.
A number of synthetic routes have been used to generate morpholine-containing compounds, often involving the coupling of the morpholine scaffold to other cyclic structures. googleapis.comgoogle.com For instance, the synthesis of indole-2-carboxamide derivatives has been achieved through a two-step process involving a Ugi four-component reaction followed by an acid-induced cyclization. rug.nl
Integration of Cutting-Edge Computational Methodologies for Rational Drug Design
Computational chemistry and molecular modeling are indispensable tools in modern drug discovery, enabling the rational design of molecules with improved potency and selectivity. nih.gov For the this compound scaffold, these methods can provide deep insights into its interactions with biological targets and guide the synthesis of optimized derivatives.
Future research in this area should involve:
Molecular Docking and Dynamics Simulations: These techniques can be used to predict and analyze the binding modes of this compound derivatives within the active sites of target proteins. nih.govnih.gov This understanding can inform the design of new analogs with enhanced binding affinity and specificity.
Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR models can be developed to identify the key structural features of the scaffold that are critical for its biological activity. nih.gov These models can then be used to predict the activity of virtual compounds before their synthesis.
Pharmacophore Modeling: This approach helps in identifying the essential three-dimensional arrangement of functional groups required for biological activity. The resulting pharmacophore models can be used to screen virtual libraries for new hits containing the this compound core. nih.gov
Free Energy Calculations: Advanced methods like Free Energy Perturbation (FEP) can provide more accurate predictions of binding affinities, helping to prioritize the most promising candidates for synthesis.
Computational studies have been successfully applied to other morpholine-containing compounds to elucidate structure-activity relationships and guide optimization. acs.org For example, molecular modeling of quinoline-2-carboxamide (B1208818) N-oxide has been performed using density functional theory (DFT) and Car-Parrinello molecular dynamics to understand its structural and hydrogen-bonding properties. nih.gov
Identification of Novel Biological Targets for this compound Scaffolds
The morpholine scaffold is a "privileged" structure in medicinal chemistry, found in numerous approved drugs and clinical candidates targeting a wide array of biological targets. researchgate.netresearchgate.netnih.gov Derivatives of this compound have already been investigated as inhibitors of Toll-like receptors (TLRs), particularly TLR7 and TLR8, for the treatment of autoimmune diseases like systemic lupus erythematosus (SLE). googleapis.comgoogle.comgoogle.com
Future research should aim to identify novel biological targets for this scaffold by:
Phenotypic Screening: Screening libraries of diverse this compound derivatives in various disease-relevant cellular assays can uncover unexpected biological activities.
Target Identification and Validation: For compounds that show interesting phenotypic effects, modern chemical biology techniques such as chemical proteomics and thermal proteome profiling can be employed to identify their direct molecular targets. nih.gov
Scaffold Hopping and Bioisosteric Replacement: Leveraging the this compound core as a starting point, researchers can use scaffold hopping strategies to design new classes of inhibitors for known targets, potentially leading to improved properties. nih.govacs.orgacs.org
The pharmacological versatility of the morpholine ring suggests that this compound derivatives could modulate the activity of various target classes, including kinases, proteases, and G-protein coupled receptors. researchgate.netacs.org
| Derivative Class | Potential Biological Target(s) | Therapeutic Area |
| Quinoline-carboxamides | Toll-like Receptor 7 (TLR7), Toll-like Receptor 8 (TLR8) | Autoimmune Diseases (e.g., SLE) googleapis.comgoogle.com |
| Pyrrolo[2,3-d]pyrimidine Analogs | Folate Receptors (α and β), GARFTase | Cancer acs.org |
| Benzamide Derivatives | PI3K/Akt/mTOR pathway | Cancer researchgate.net |
| N-arylsulfonamides | γ-secretase | Neurodegenerative Diseases (e.g., Alzheimer's) nih.gov |
Application as Research Probes and Versatile Building Blocks in Chemical Biology
Beyond its direct therapeutic potential, the this compound scaffold is a valuable tool for basic research in chemical biology. Its structural features make it an ideal starting point for the design of chemical probes to study biological processes. nih.gov
Opportunities in this domain include:
Development of Photoaffinity Probes: By incorporating a photoreactive group and a reporter tag (like biotin (B1667282) or a fluorophore), this compound can be converted into a photoaffinity probe. Such probes can be used to covalently label their target proteins upon UV irradiation, facilitating target identification and validation.
Design of Affinity-Based Probes: Immobilizing a this compound derivative onto a solid support can create an affinity matrix for capturing binding partners from cell lysates, a technique known as affinity chromatography-mass spectrometry.
Use as a Versatile Building Block: The inherent functionality of this compound (a secondary amine and a carboxamide) makes it a versatile building block for the synthesis of more complex molecules and combinatorial libraries. rug.nlresearchgate.net Its defined three-dimensional structure can be used to present appended functionalities in specific spatial orientations.
The development of such research tools will not only advance our understanding of the specific targets of this compound derivatives but also contribute to the broader field of chemical biology by providing new ways to probe protein function in living systems.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 6-Methylmorpholine-2-carboxamide, and how can reaction efficiency be monitored?
- Methodology : Microwave-assisted synthesis (MWAS) is a viable approach for synthesizing carboxamide derivatives, as demonstrated for structurally related compounds. Key parameters include solvent selection (e.g., polar aprotic solvents like DMF), base type (e.g., sodium hydride or triethylamine), and reaction temperature optimization (e.g., 80–120°C). Reaction progress can be tracked using thin-layer chromatography (TLC) with UV visualization or HPLC for higher sensitivity .
- Validation : Post-synthesis purification via column chromatography or recrystallization, followed by nuclear magnetic resonance (NMR) and mass spectrometry (MS) for structural confirmation.
Q. How can HPLC be optimized for characterizing this compound and its intermediates?
- Methodology : Use a mobile phase comprising methanol, water, and phosphate buffer (e.g., 0.2 M monobasic sodium phosphate) adjusted to pH 5.5 with phosphoric acid. A C18 reverse-phase column and tetrabutylammonium hydroxide as an ion-pairing agent improve resolution. System suitability tests (e.g., retention time reproducibility, peak symmetry) ensure method robustness .
- Data Interpretation : Compare retention times and UV spectra with reference standards. Quantify impurities using area normalization or external calibration curves.
Advanced Research Questions
Q. How can conflicting reports on the biological activity of this compound derivatives be systematically resolved?
- Methodology : Conduct a systematic review with meta-analysis to assess heterogeneity across studies. Key steps include:
- Defining inclusion/exclusion criteria (e.g., in vitro vs. in vivo studies).
- Evaluating confounding variables (e.g., solvent effects, assay protocols).
- Performing subgroup analyses based on functional group modifications (e.g., hydroxyl vs. carboxamide substituents) .
- Contradiction Analysis : Use funnel plots to detect publication bias and sensitivity analyses to identify outlier studies. Computational docking studies may clarify structure-activity relationships (SAR) discrepancies .
Q. What strategies are effective for optimizing the stereoselective synthesis of this compound enantiomers?
- Methodology : Employ chiral catalysts (e.g., Rhodium-BINAP complexes) or enzymatic resolution (e.g., lipases) to enhance enantiomeric excess (ee). Reaction conditions such as temperature (−20°C to 25°C) and solvent polarity (e.g., dichloromethane vs. ethanol) critically influence stereochemical outcomes .
- Validation : Chiral HPLC or capillary electrophoresis (CE) with cyclodextrin-based chiral stationary phases can determine ee. X-ray crystallography provides definitive stereochemical assignments .
Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?
- Methodology : Use density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model transition states and activation energies. Focus on nucleophilic attack at the carboxamide carbonyl group, evaluating steric and electronic effects of the methylmorpholine ring .
- Experimental Correlation : Compare predicted reaction pathways with empirical data from kinetic studies (e.g., second-order rate constants in acetonitrile/water mixtures) .
Data Analysis and Experimental Design
Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound toxicity studies?
- Methodology : Use nonlinear regression models (e.g., Hill equation) to estimate EC50/IC50 values. Assess goodness-of-fit via Akaike information criterion (AIC). For high-throughput screening data, apply robust z-score normalization to mitigate plate-to-plate variability .
- Contradiction Mitigation : Replicate experiments across independent labs using standardized protocols (e.g., OECD guidelines) to minimize inter-lab variability .
Q. How can researchers design experiments to evaluate the metabolic stability of this compound in hepatic microsomes?
- Methodology : Incubate the compound with human liver microsomes (HLM) in NADPH-regenerating systems. Sample aliquots at timed intervals (0–60 min) and quantify parent compound degradation via LC-MS/MS. Calculate intrinsic clearance (CLint) using the in vitro half-life method .
- Advanced Considerations : Include cytochrome P450 (CYP) isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) to identify major metabolic pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
